Cas no 1022154-85-3 (1-2-chloro-4-(1H-pyrazol-1-yl)phenylethan-1-one)

1-2-chloro-4-(1H-pyrazol-1-yl)phenylethan-1-one structure
1022154-85-3 structure
Product Name:1-2-chloro-4-(1H-pyrazol-1-yl)phenylethan-1-one
CAS No:1022154-85-3
MF:C11H9ClN2O
MW:220.65496134758
CID:1090663
PubChem ID:59162028
Update Time:2025-04-20

1-2-chloro-4-(1H-pyrazol-1-yl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone
    • 1-(2-chloro-4-pyrazol-1-ylphenyl)ethanone
    • 1-2-chloro-4-(1H-pyrazol-1-yl)phenylethan-1-one
    • 1-[2-Chloro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one
    • DA-16230
    • 1-(2-chloro-4-(1H-pyrazol-1-yl)phenyl)ethan-1-one
    • EN300-1293088
    • SCHEMBL3502265
    • CS-0272045
    • 1022154-85-3
    • AKOS013655302
    • DTXSID70731137
    • Ethanone, 1-[2-chloro-4-(1H-pyrazol-1-yl)phenyl]-
    • Inchi: 1S/C11H9ClN2O/c1-8(15)10-4-3-9(7-11(10)12)14-6-2-5-13-14/h2-7H,1H3
    • InChI Key: SAOFYOLRHBJZAS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C)=O)N1C=CC=N1

Computed Properties

  • Exact Mass: 220.0403406g/mol
  • Monoisotopic Mass: 220.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 34.9Ų

1-2-chloro-4-(1H-pyrazol-1-yl)phenylethan-1-one Pricemore >>

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